

Phenylacetone Oxime: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Phenylacetone oxime

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This technical guide provides an in-depth analysis of **phenylacetone oxime**, a significant chemical intermediate. This document covers its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and its role in metabolic pathways.

Core Chemical Data

Phenylacetone oxime, with the IUPAC name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine, is a derivative of phenylacetone.^{[1][2][3]} It is a crucial molecule in various chemical syntheses and is also recognized as a metabolite in biochemical pathways.^{[4][5]}

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	^{[1][2][3]}
Molecular Weight	149.19 g/mol	^{[1][2][3]}
CAS Number	13213-36-0	^{[1][2][3]}
Melting Point	63 °C	^[6]

Synthesis of Phenylacetone Oxime

The primary method for synthesizing **phenylacetone oxime** is the condensation reaction of phenyl-2-propanone with hydroxylamine or its salts, such as hydroxylamine hydrochloride.^{[6][7]} The optimization of this process is critical to maximize both yield and purity.

Experimental Protocol: Oximation of Phenyl-2-Propanone

This protocol details a common laboratory-scale synthesis of **phenylacetone oxime**.

Materials:

- Phenyl-2-propanone
- Hydroxylamine hydrochloride
- Sodium acetate
- Methanol
- Water
- Ethyl acetate
- 1 M HCl
- Brine
- Anhydrous MgSO_4

Procedure:

- In a round-bottomed flask, dissolve phenyl-2-propanone (1 equivalent) in methanol.
- Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in water. A stoichiometric ratio of approximately 1:1.2 of phenyl-2-propanone to hydroxylamine hydrochloride is often effective.^{[7][8]}

- The reaction mixture is typically stirred at room temperature or gently heated (e.g., 80 °C) for a period ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).[9]
- After completion, the methanol is removed under reduced pressure.
- Water is added to the residue, and the aqueous phase is extracted three times with ethyl acetate.[9]
- The combined organic extracts are washed sequentially with 1 M HCl, water, and brine.[10]
- The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude **phenylacetone oxime**. [10]
- Purification can be achieved by recrystallization from a suitable solvent such as ethanol or ether, yielding the final product.[6]

Parameter	Condition	Expected Yield
Reactant Ratio (P2P:NH ₂ OH·HCl)	~ 1:1.2 - 1:1.5	>85%
Solvent	Methanol/Water or Ethanol/Water	-
Temperature	Room Temperature to 80 °C	-
Purification	Recrystallization (Ethanol/Ether)	-

Analytical Characterization

The analysis of phenylacetone and its derivatives is crucial in forensic science and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for its identification and quantification.

GC-MS Analysis Protocol

Due to the thermal lability of some precursors of phenylacetone, a derivatization step is often employed to prevent decomposition in the GC injector port.[\[1\]](#)

Sample Preparation (with Derivatization):

- The sample containing **phenylacetone oxime** is dissolved in a suitable solvent (e.g., methanol).
- A methoxime derivatizing agent is added to the solution. This step prevents the thermal degradation of related precursors back to phenylacetone during analysis.[\[1\]](#)[\[11\]](#)
- The mixture is heated to ensure complete derivatization.
- The derivatized sample is then injected into the GC-MS system.

GC-MS Parameters (Typical):

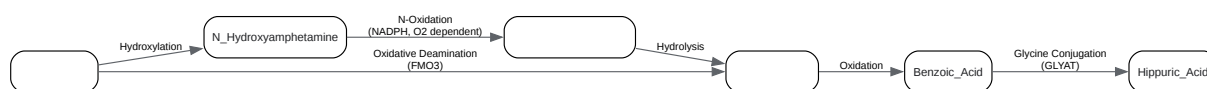
- Column: HP-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[\[12\]](#)
- Carrier Gas: Helium.[\[12\]](#)
- Injector Temperature: 250 °C.[\[12\]](#)
- Oven Temperature Program: A suitable temperature gradient is used to separate the analytes.
- Mass Spectrometer: Operated in electron impact (EI) mode.

Metabolic Pathways Involving Phenylacetone Oxime

Phenylacetone oxime is a known intermediate in the metabolism of amphetamine.[\[5\]](#)[\[13\]](#)[\[14\]](#) The metabolic conversion involves several enzymatic steps primarily occurring in the liver.

The metabolic pathway begins with the N-oxidation of N-hydroxyamphetamine, which is NADPH and oxygen-dependent, to yield **phenylacetone oxime**.[\[4\]](#) This reaction is catalyzed by liver microsomes but does not appear to be mediated by cytochrome P-450.[\[4\]](#) Subsequently, **phenylacetone oxime** is an intermediate in the oxidative deamination of

amphetamine.[13][14] Phenylacetone itself is a metabolite of amphetamine and methamphetamine, formed via oxidative deamination mediated by the flavin-containing monooxygenase 3 (FMO3).[2] Phenylacetone is then further metabolized to benzoic acid and subsequently hippuric acid before excretion.[2]

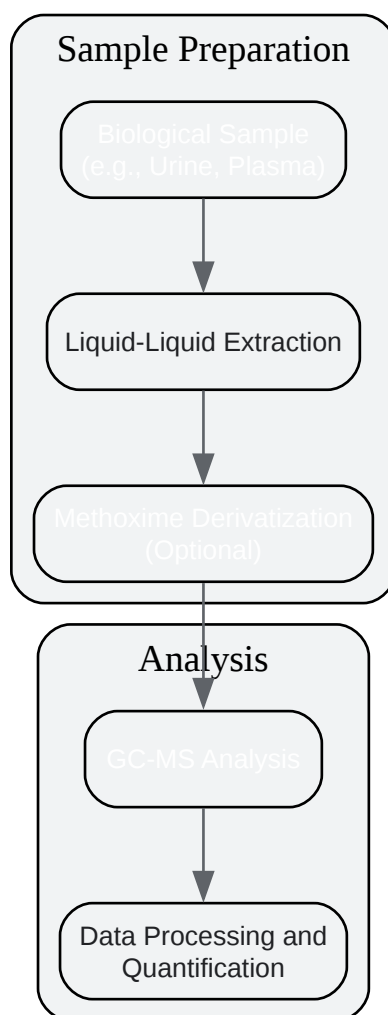


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Caption: Metabolic pathway of amphetamine to **phenylacetone oxime**.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of metabolites like **phenylacetone oxime** from biological samples.



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Caption: Experimental workflow for metabolite analysis.

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